molecular formula C30H32O9 B1251577 Lactucain B

Lactucain B

Cat. No. B1251577
M. Wt: 536.6 g/mol
InChI Key: AIGKJTXOWFMGLD-MGGPNGNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactucain B is a natural product found in Lactuca indica with data available.

Scientific Research Applications

Antidiabetic Properties

Lactucain B, along with other compounds isolated from Lactuca indica, has shown significant antidiabetic activity. This was observed in a study where novel sesquiterpene lactones, including lactucain B, were isolated and tested for their antidiabetic effects (Hou, Lin, Cheng, & Hsu, 2003).

Antioxidant and Anti-inflammatory Effects

Lactuca indica, from which lactucain B is derived, has been studied for its antioxidative and anti-inflammatory properties. Research indicates significant free radical scavenging activity and inhibition of nitric oxide production, suggesting a potential role in managing oxidative stress and inflammation (Wang et al., 2003).

Cancer Research

The extract of Lactuca indica, which includes lactucain B, has been shown to have antiproliferative effects on human leukemia cell lines. This extract induced apoptosis in cancer cells, indicating its potential utility in cancer research and therapy (Chen, Chen, Hsu, & Yen, 2007).

Nutritional and Therapeutic Potential

Lactuca serriola, another species closely related to the source of lactucain B, has been researched for its high antioxidant capacity. The study aimed at enhancing the production of phenolics and flavonoids, indicating the potential for increased edible and health benefits (El-Esawi et al., 2017).

properties

Product Name

Lactucain B

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C30H32O9/c1-11-5-19(23-13(3)29(35)38-27(23)25-15(9-31)7-17(33)21(11)25)37-20-6-12(2)22-18(34)8-16(10-32)26(22)28-24(20)14(4)30(36)39-28/h7-8,14,19-20,23-28,31-32H,3,5-6,9-10H2,1-2,4H3/t14-,19-,20-,23+,24+,25-,26-,27-,28-/m0/s1

InChI Key

AIGKJTXOWFMGLD-MGGPNGNKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)CO)C

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)CO)C

synonyms

lactucain B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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